molecular formula C7H14ClNO4S B1388875 Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride CAS No. 1177292-41-9

Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride

Cat. No.: B1388875
CAS No.: 1177292-41-9
M. Wt: 243.71 g/mol
InChI Key: DBHGPYWFOFFBNO-UHFFFAOYSA-N
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Description

Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the desired functional groups. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the formation of the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.

Major Products Formed: The reactions can yield a variety of products depending on the specific conditions and reagents used. For example, oxidation reactions may produce sulfones, while reduction reactions can lead to the formation of thiol derivatives.

Scientific Research Applications

Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the study of biochemical pathways and drug development. Its applications extend to various fields, including:

  • Chemistry: Used in the synthesis of novel compounds and as a reagent in organic synthesis.

  • Biology: Employed in the study of enzyme mechanisms and protein interactions.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:

  • Methyl (1,1-dioxido-3-thienyl)acetate

  • Methyl (3-thienyl)acetate

  • Methyl (1,1-dioxido-2-thienyl)acetate

These compounds share similar structural features but differ in their functional groups and reactivity, leading to different applications and properties.

Properties

IUPAC Name

methyl 2-[(1,1-dioxothiolan-3-yl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.ClH/c1-12-7(9)4-8-6-2-3-13(10,11)5-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHGPYWFOFFBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1CCS(=O)(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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